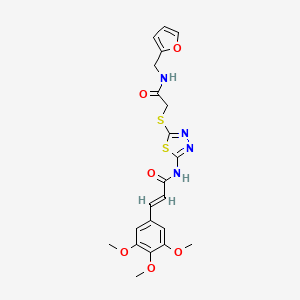

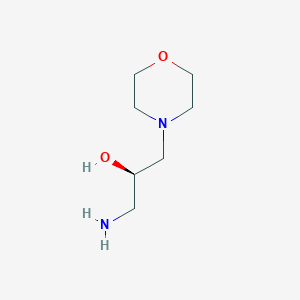

![molecular formula C18H14N2O B2634049 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one CAS No. 477886-41-2](/img/structure/B2634049.png)

3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hepatic Protection

Indole derivatives like Indole-3-Carbinol (I3C) and its major derivatives have been demonstrated to exert pleiotropic protective effects on chronic liver injuries. These effects include antifibrosis, antitumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation, mediated through mechanisms such as regulating transcriptional factors, relieving oxidative stress, and inhibiting DNA synthesis, which influences the activation, proliferation, and apoptosis of target cells (Wang et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of indole derivatives has revealed their potential in scavenging free radicals and exerting chemopreventive effects against various forms of cancer. For instance, compounds like Thymol have been highlighted for their antioxidant, free radical scavenging, anti-inflammatory, and analgesic properties, showcasing the therapeutic potential of indole derivatives against a wide range of diseases including cardiovascular, neurological, and metabolic disorders (Nagoor Meeran et al., 2017).

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer activity. The immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO), for example, has been implicated in cancer progression, with IDO inhibitors showing promise in cancer immunotherapy. Increased expression of IDO in various cancer types has been correlated with a less favorable prognosis, underscoring the potential of targeting this pathway in cancer treatment (Godin-Ethier et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural properties of indole derivatives have been a significant area of research, aiming at understanding the underlying mechanisms for their biological activities. Innovative synthetic methods have been developed for indole synthesis, contributing to the exploration and pharmaceutical development of novel compounds with enhanced therapeutic potential (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one”, it’s difficult to provide a detailed explanation of its interaction with its targets.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound

Result of action

The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives

Propiedades

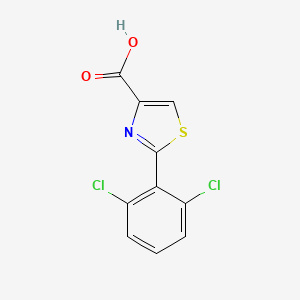

IUPAC Name |

3-(3-methylphenyl)imino-1-prop-2-ynylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-3-11-20-16-10-5-4-9-15(16)17(18(20)21)19-14-8-6-7-13(2)12-14/h1,4-10,12H,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCHRQDUURPGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)

![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)